H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt
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Overview
Description
The compound H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific research fields due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt: can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tryptophan and histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Helps in understanding protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Used in the development of peptide-based materials and sensors
Mechanism of Action
The mechanism of action of H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to receptors and triggering a biological response. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2: A selective antagonist for the gastrin-releasing peptide receptor (GRPR).
DOTA-Gly-benzoyl-d-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2: Used for imaging applications.
Uniqueness
H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt: Its ability to mimic natural peptides and interact with specific targets makes it valuable for research and therapeutic purposes .
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-N-[1-[[1-[[1-[[2-[[1-[[1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMRDYNGJCBNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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